molecular formula C12H11BrO2 B13894465 (7-Bromo-2-methoxynaphthalen-1-yl)methanol

(7-Bromo-2-methoxynaphthalen-1-yl)methanol

Cat. No.: B13894465
M. Wt: 267.12 g/mol
InChI Key: IEKNMBOVIUXWEY-UHFFFAOYSA-N
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Description

(7-Bromo-2-methoxynaphthalen-1-yl)methanol is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a bromine atom at the 7th position, a methoxy group at the 2nd position, and a methanol group at the 1st position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromo-2-methoxynaphthalen-1-yl)methanol typically involves the bromination of 2-methoxynaphthalene followed by the introduction of a methanol group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the 7th position. The resulting intermediate is then subjected to a reaction with formaldehyde and a reducing agent to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors and more efficient catalysts to streamline the bromination and methanol introduction steps.

Chemical Reactions Analysis

Types of Reactions

(7-Bromo-2-methoxynaphthalen-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 2-methoxynaphthalen-1-ylmethanol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: 7-Bromo-2-methoxynaphthalen-1-ylmethanal or 7-Bromo-2-methoxynaphthalen-1-ylmethanoic acid.

    Reduction: 2-Methoxynaphthalen-1-ylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(7-Bromo-2-methoxynaphthalen-1-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (7-Bromo-2-methoxynaphthalen-1-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity towards these targets. The methanol group can also play a role in its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-methoxynaphthalene: Similar structure but lacks the methanol group.

    2-Methoxynaphthalen-1-ylmethanol: Similar structure but lacks the bromine atom.

    7-Bromo-2-methoxynaphthalene: Similar structure but lacks the methanol group.

Uniqueness

(7-Bromo-2-methoxynaphthalen-1-yl)methanol is unique due to the combination of the bromine atom, methoxy group, and methanol group on the naphthalene ring. This unique combination of functional groups can result in distinct chemical reactivity and biological activity compared to its similar compounds.

Properties

Molecular Formula

C12H11BrO2

Molecular Weight

267.12 g/mol

IUPAC Name

(7-bromo-2-methoxynaphthalen-1-yl)methanol

InChI

InChI=1S/C12H11BrO2/c1-15-12-5-3-8-2-4-9(13)6-10(8)11(12)7-14/h2-6,14H,7H2,1H3

InChI Key

IEKNMBOVIUXWEY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=CC(=C2)Br)C=C1)CO

Origin of Product

United States

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